molecular formula C21H27NO2 B13416151 Difenidol N-Oxide

Difenidol N-Oxide

Cat. No.: B13416151
M. Wt: 325.4 g/mol
InChI Key: BVMACPVGCLLIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difenidol N-Oxide is a chemical compound with the molecular formula C21H27NO2 It is a derivative of difenidol, an antiemetic agent used to prevent and treat nausea and vomiting associated with various medical conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Difenidol N-Oxide can be synthesized through the oxidation of difenidol. One common method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous reaction medium. The reaction is typically carried out in the presence of an oxygen-containing organic solvent, such as glacial acetic acid or acetone, to enhance the oxidation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Difenidol N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to difenidol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, perbenzoic acid, and peroxyacetic acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce difenidol or other reduced compounds.

Scientific Research Applications

Difenidol N-Oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Difenidol N-Oxide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function. As an antimuscarinic agent, it interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 receptors . This interaction may occur at the vestibular nuclei and the vestibular periphery, where these receptors are expressed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Difenidol N-Oxide

This compound is unique due to its specific chemical structure and its potential applications in medicinal chemistry. Its ability to interact with muscarinic acetylcholine receptors and its role as an antiemetic agent distinguish it from other N-oxide compounds.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-(1-oxidopiperidin-1-ium-1-yl)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C21H27NO2/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22(24)16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2

InChI Key

BVMACPVGCLLIIH-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](CC1)(CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)[O-]

Origin of Product

United States

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